

Spectral Characterization Guide: 4-Methoxy-2,3,5-trimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-2,3,5-trimethylbenzaldehyde

CAS No.: 59453-56-4

Cat. No.: B2804891

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Executive Summary & Strategic Importance

Target Compound: **4-Methoxy-2,3,5-trimethylbenzaldehyde** CAS Registry: 59453-56-4 (Distinct from the 2,3,6-isomer CAS 54344-92-2) Primary Application: Intermediate for trimethyl-p-benzoquinone derivatives (Vitamin E precursors), acitretin-type retinoids, and bioactive antioxidants.

This guide serves as a definitive technical reference for the spectral identification of **4-Methoxy-2,3,5-trimethylbenzaldehyde**. In drug development and fine chemical synthesis, this compound is frequently confused with its regioisomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde. Due to the identical molecular weight (178.23 g/mol) and similar melting points, traditional analysis (MS, MP) often fails to distinguish them.

The "Product Performance" of this database is defined by its resolution: its ability to unambiguously confirm the 2,3,5-substitution pattern and reject the thermodynamically favored 2,3,6-isomer.

Structural Logic & Isomer Differentiation

The core challenge in characterizing this molecule is distinguishing the position of the aromatic proton relative to the aldehyde group.

Comparative Structural Analysis[1]

- Target (2,3,5-Isomer): The single aromatic proton is located at Position 6. It is ortho to the carbonyl (CHO) group.[1]
- Alternative (2,3,6-Isomer): The single aromatic proton is located at Position 5. It is meta to the carbonyl group.[1]

Mechanism of Differentiation: The carbonyl group is a strong electron-withdrawing group (EWG) via the mesomeric effect (

) and inductive effect (

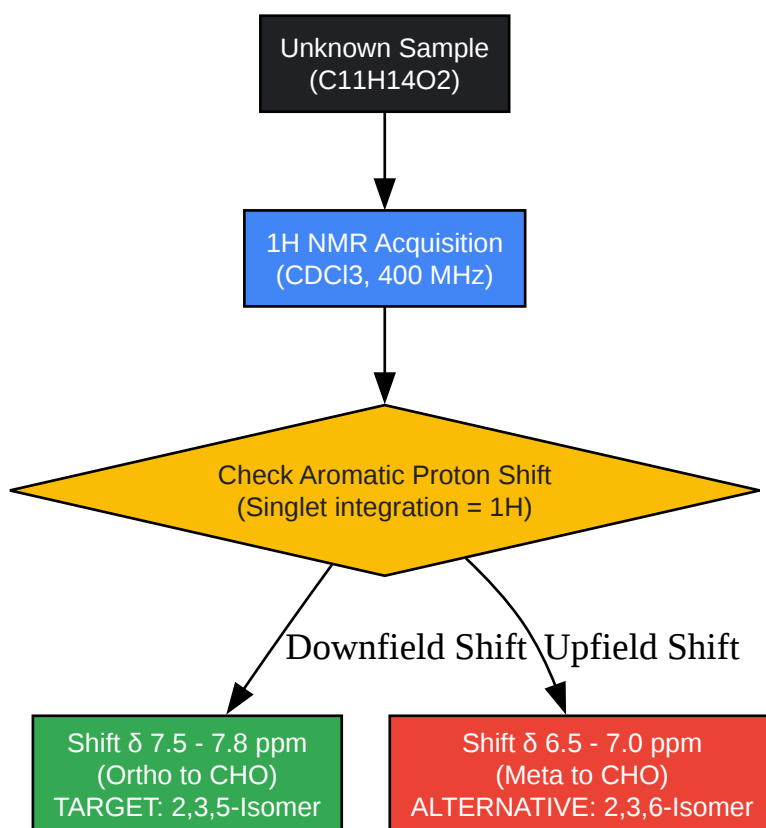
). Protons located ortho to a carbonyl group experience significant deshielding, shifting their

NMR signal downfield (typically

ppm). Protons meta to the carbonyl lack this direct deshielding and appear upfield (

ppm).[1]

Visualization: NMR Logic Tree



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Caption: Decision logic for distinguishing the target 2,3,5-isomer from the common 2,3,6-impurity based on the shielding environment of the aromatic proton.

Spectral Database & Performance Comparison

A. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg sample in 0.6 mL

(99.8% D) with 0.03% TMS. Acquire at 298 K.[1]

Feature	Target: 2,3,5-Isomer	Alternative: 2,3,6-Isomer	Causality
Ar-H Shift	7.55 - 7.75 ppm (s)	6.90 - 6.95 ppm (s)	Deshielding: The H-6 proton in the 2,3,5-isomer lies in the deshielding cone of the carbonyl group.
-CHO Shift	10.1 - 10.2 ppm	10.4 - 10.5 ppm	Steric Hindrance: The 2,3,6-isomer has two ortho-methyls flanking the CHO, forcing it out of plane and altering the shift.
-OCH Shift	~3.80 ppm	~3.85 ppm	Minimal difference; unreliable for identification.[1]
Ar-CH	3 distinct singlets	3 singlets (2 may overlap)	The 2,3,6-isomer has a plane of symmetry effectively broken by the methoxy, but methyl environments are more similar.

B. Infrared Spectroscopy (FT-IR)

Protocol: KBr Pellet or ATR (Diamond Crystal).[1]

Feature	Target: 2,3,5-Isomer	Alternative: 2,3,6-Isomer	Causality
	1680 - 1690 cm	1695 - 1705 cm	Resonance Inhibition: In the 2,3,6-isomer, the two ortho-methyl groups sterically hinder the carbonyl from lying coplanar with the ring, reducing conjugation and increasing the wavenumber.
Fingerprint	Unique bands at 800-900 cm	Unique bands at 800-900 cm	Substitution pattern (penta-substituted benzene) dictates C-H bending modes.

C. Mass Spectrometry (GC-MS / ESI-MS)

Protocol: EI source, 70 eV.

- Molecular Ion (): 178.1 m/z (Both isomers).[1]
- Fragmentation: Both show loss of Methyl (M-15) and Formyl (M-29).
- Differentiation Value:Low. MS cannot reliably distinguish these regioisomers without prior chromatographic separation.[1]

Experimental Validation Protocols

To ensure the integrity of your spectral database, follow these self-validating protocols.

Protocol 1: The "Shift-Check" Validation (NMR)

- Preparation: Prepare a ~20 mM solution in

- Acquisition: Run a standard proton scan (16 scans, 2 sec relaxation delay).[1]
- Validation Criteria:
 - Locate the aldehyde peak (ppm).[1]
 - Locate the aromatic region (ppm).[1][2]
 - Pass: A singlet is observed between 7.50 and 7.80 ppm.[1] (Confirms 2,3,5-substitution).
 - Fail: A singlet is observed between 6.50 and 7.00 ppm. (Indicates 2,3,6-isomer).[3]
 - Flag: Multiple singlets in the aromatic region indicate a mixture of isomers.[1]

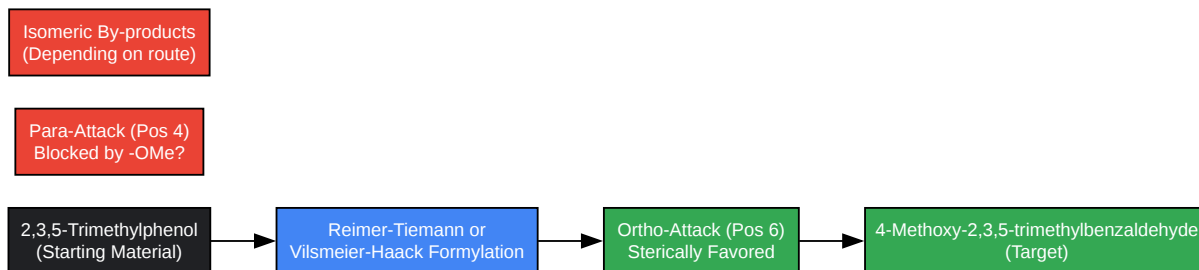
Protocol 2: Purity Assessment via GC-FID

Since the isomers have different boiling points (predicted difference ~5-10°C due to dipole moments), GC is effective for purity but requires a reference standard for retention time confirmation.

- Column: DB-5 or equivalent non-polar capillary column.[1]
- Method: Ramp 100°C to 250°C at 10°C/min.
- Expectation: The 2,3,6-isomer (more sterically crowded, lower conjugation) typically elutes slightly earlier than the 2,3,5-isomer.

Synthesis & Impurity Origin

Understanding the source of the "Alternative" (2,3,6-isomer) is crucial for process control.



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Caption: Synthesis often targets specific positions.[1][4][5][6] If starting from 2,3,6-trimethylphenol, the 2,3,6-aldehyde is formed. If starting from 2,3,5-trimethylanisole, formylation at C6 yields the target.

References

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